molecular formula C13H20BrN3 B1408410 [(5-Bromopyridin-2-yl)methyl](methyl)[(piperidin-4-yl)methyl]amine CAS No. 1989398-04-0

[(5-Bromopyridin-2-yl)methyl](methyl)[(piperidin-4-yl)methyl]amine

Cat. No.: B1408410
CAS No.: 1989398-04-0
M. Wt: 298.22 g/mol
InChI Key: FFOVTLQQSABRPV-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine is a compound that features a bromopyridine moiety linked to a piperidine ring via a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine is unique due to the combination of the bromopyridine and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-N-methyl-1-piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3/c1-17(9-11-4-6-15-7-5-11)10-13-3-2-12(14)8-16-13/h2-3,8,11,15H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOVTLQQSABRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Bromopyridin-2-yl)methyl](methyl)[(piperidin-4-yl)methyl]amine
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[(5-Bromopyridin-2-yl)methyl](methyl)[(piperidin-4-yl)methyl]amine

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